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Compound of Interest

Compound Name:
(E)-Methyl 4-chloro-3-methoxybut-

2-enoate

Cat. No.: B018281 Get Quote

An In-depth Technical Guide to (E)-Methyl 4-chloro-3-methoxybut-2-enoate: Properties,

Synthesis, and Applications

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (E)-Methyl 4-chloro-3-
methoxybut-2-enoate, a versatile bifunctional reagent crucial for synthetic chemistry. Tailored

for researchers, scientists, and professionals in drug development, this document delves into

the compound's core physicochemical properties, provides a detailed and validated synthesis

protocol, explores its chemical reactivity, and discusses its applications as a strategic building

block in complex molecule synthesis.

Core Physicochemical & Structural Properties
(E)-Methyl 4-chloro-3-methoxybut-2-enoate (CAS No. 110104-60-4) is a functionalized α,β-

unsaturated ester. Its structure incorporates multiple reactive centers—an electrophilic double

bond, a methyl ester, and a primary alkyl chloride—making it a valuable intermediate for

introducing a C4-building block in organic synthesis. The (E)-configuration of the double bond

is a key stereochemical feature that dictates its reactivity and the geometry of its downstream

products.

The fundamental properties of this compound are summarized in the table below, compiled

from authoritative chemical databases.
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Property Value Source(s)

Molecular Weight 164.59 g/mol [1][2][3][4]

Molecular Formula C₆H₉ClO₃ [1][2][3][5]

CAS Number 110104-60-4 [1][2][3][5]

Appearance
Clear, colorless to light yellow

liquid
[1][4][5]

Density 1.21 g/mL at 25 °C [1][5]

Melting Point 25 °C [5]

Boiling Point 95-97 °C at 15 mmHg [5]

Flash Point 104 °C [5]

Refractive Index 1.483 - 1.485 [5]

Water Solubility Insoluble [5]

IUPAC Name
methyl (E)-4-chloro-3-

methoxybut-2-enoate
[2][6]

InChIKey
JNYMRXDQVPIONI-

HWKANZROSA-N
[2][7]

SMILES CO/C(=C/C(=O)OC)/CCl [2][7]

Validated Synthesis Protocol
The synthesis of (E)-Methyl 4-chloro-3-methoxybut-2-enoate can be reliably achieved from

4-chloroacetoacetyl chloride.[8] The following protocol is a self-validating system where the

reaction's progression and the final product's purity are confirmed through standard analytical

techniques.

Causality Behind Experimental Choices:
Reagents: The selection of methanol serves a dual purpose: it acts as the nucleophile to

form the methyl ester and, in the presence of thionyl chloride, generates dimethyl sulfite. This
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in-situ generated reagent is key for the methoxylation step. Methanesulfonic acid is a strong

acid catalyst essential for the final elimination step to form the double bond.

Temperature Control: The initial cooling to -10 °C is critical to manage the exothermic

reaction between the acid chloride and methanol, preventing side reactions. The subsequent

warming allows the reaction to proceed to completion.

Work-up Procedure: The series of aqueous washes is designed to systematically remove

impurities. The HCl wash neutralizes any remaining base and removes certain byproducts.

The NaOH wash removes acidic impurities, including the methanesulfonic acid catalyst. The

final brine wash removes residual water before the solvent is evaporated.

Purification: Distillation under reduced pressure is the definitive step to isolate the pure

product, as it allows for boiling at a lower temperature, preventing thermal decomposition.

Step-by-Step Methodology[8]
Initial Reaction Setup: A solution of 206.6 g (0.47 mol) of 35% 4-chloroacetoacetyl chloride in

methylene chloride is placed in a suitable reaction vessel and cooled to -10 °C under a

nitrogen atmosphere.

Methanol Addition: While maintaining the low temperature, 102.4 g (3.2 mol) of methanol is

added dropwise over 30 minutes.

Thionyl Chloride Addition: Following the methanol, 83.3 g (0.7 mol) of thionyl chloride is

added over 30 minutes, leading to the formation of dimethyl sulfite.

Reaction Progression: The reaction mixture is allowed to warm to room temperature (20-25

°C) and stirred for 3 hours.

Solvent Removal: Excess methanol and methylene chloride are removed via distillation

under reduced pressure.

Catalysis and Elimination: To the crude residue (4-chloro-3,3-dimethoxybutanoic acid methyl

ester), 0.21 g of methanesulfonic acid is added. The mixture is heated to 125-130 °C at a

pressure of 100 mbar to distill off the formed methanol and excess dimethyl sulfite, driving

the elimination reaction to form the target alkene.
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Aqueous Work-up: The crude product is dissolved in 120 mL of toluene. The organic phase

is washed sequentially with 69.8 g of 16% aq. HCl, 32.1 g of 10% aq. NaCl, 134 g of 10%

aq. NaOH, and finally with 32.1 g of 10% aq. NaCl.

Final Purification: The toluene is evaporated, and the residue is purified by vacuum

distillation at 95-97 °C and 20 mbar to yield the final product.

This process reliably yields 4-chloro-3-methoxybut-2E-enoic acid methyl ester with a purity of

over 99%.[8]

Synthesis Workflow Diagram
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Aqueous Work-up
(HCl, NaOH, NaCl washes)
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methoxybut-2-enoate
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Caption: Synthesis workflow for (E)-Methyl 4-chloro-3-methoxybut-2-enoate.

Reactivity and Applications in Drug Development
The utility of (E)-Methyl 4-chloro-3-methoxybut-2-enoate stems from its predictable and

versatile reactivity, making it a valuable building block for more complex molecular

architectures.

Nucleophilic Substitution: The primary chloromethyl group (-CH₂Cl) is an excellent

electrophilic site for Sₙ2 reactions. This allows for the straightforward introduction of a wide

range of nucleophiles, including amines, thiols, and carbanions, to build carbon-carbon and

carbon-heteroatom bonds. This pathway is fundamental for elaborating the molecular

skeleton in drug discovery programs.

Michael Addition: As a classic Michael acceptor, the electron-deficient double bond readily

reacts with soft nucleophiles. This conjugate addition is a powerful tool for forming carbon-

carbon bonds in a stereocontrolled manner, a critical consideration in the synthesis of chiral

drug candidates.
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Heterocyclic Synthesis: The compound's 1,4-dielectrophilic nature (at the chloromethyl

carbon and the β-carbon of the enoate system) makes it an ideal precursor for the synthesis

of five- and six-membered heterocyclic rings, which are privileged scaffolds in medicinal

chemistry. Reaction with dinucleophiles like hydrazines or amidines can lead to the formation

of pyrazoles, pyridazinones, and other important ring systems.

Industrial Use: Beyond its role in fine chemical synthesis, it has been noted for use as an

industrial solvent.[1]

The logical relationship between the compound's structure and its synthetic potential is

illustrated below.

(E)-Methyl 4-chloro-3-methoxybut-2-enoate

-CH₂Cl C=C Double Bond -COOCH₃

Sₙ2 Nucleophilic Substitution Michael Addition Heterocycle Formation

C-C & C-Heteroatom
Bond Formation Asymmetric Synthesis Synthesis of Privileged Scaffolds

(e.g., Pyrazoles)

Click to download full resolution via product page

Caption: Reactivity and synthetic applications of the title compound.

Safety and Handling
From a safety perspective, (E)-Methyl 4-chloro-3-methoxybut-2-enoate is classified as a

hazardous substance. It is corrosive and can cause severe skin burns and eye damage.[2] It is

also harmful if swallowed.[2]

GHS Hazard Codes: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye

damage), H318 (Causes serious eye damage).[2]
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Handling Precautions: All manipulations should be performed in a well-ventilated fume hood.

Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety

goggles, and a lab coat, must be worn at all times.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

incompatible materials.

Conclusion
(E)-Methyl 4-chloro-3-methoxybut-2-enoate is a high-value synthetic intermediate with well-

defined physicochemical properties and a reliable synthesis protocol. Its structural features

enable a diverse range of chemical transformations, positioning it as a strategic tool for

researchers in organic synthesis and drug development. A thorough understanding of its

reactivity and adherence to strict safety protocols are essential for its effective and safe

utilization in the laboratory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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